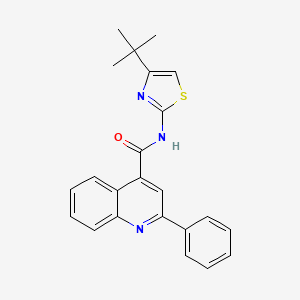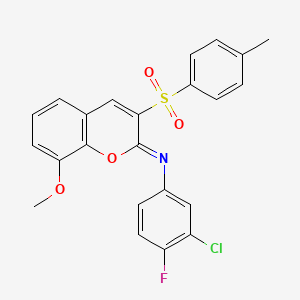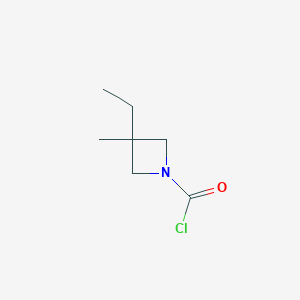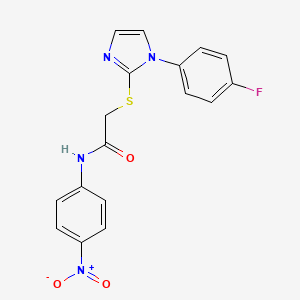
2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether linkage, a nitro group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, could impart some degree of aromaticity to the molecule, which could influence its chemical reactivity . The nitro group is a strong electron-withdrawing group, which could also significantly affect the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the nature of its functional groups. For example, the imidazole ring could potentially undergo electrophilic substitution reactions, while the nitro group could be reduced to an amine . The thioether linkage could potentially be oxidized to a sulfoxide or sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by factors such as its molecular structure, the nature of its functional groups, and the presence of any intramolecular or intermolecular interactions .Aplicaciones Científicas De Investigación
Anticancer Activity : A study by Abu-Melha (2021) focused on the synthesis and evaluation of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds. These compounds, including ones structurally similar to 2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide, were evaluated for their cytotoxic activities against different cancer cell lines. The results showed powerful cytotoxic effects against breast cancer cells, indicating potential as anticancer agents (Abu-Melha, 2021).
Antimycobacterial Activity : Sathe et al. (2011) investigated the antimicrobial activity of various synthesized fluorinated benzothiazolo imidazole compounds, which are structurally related to the compound . The study highlighted the potential of these compounds in combating microbial infections, suggesting a broad spectrum of antimicrobial applications (Sathe, Jaychandran, Sreenivasa, Jagtap, 2011).
Anticonvulsant Activity : Aktürk et al. (2002) synthesized omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, including molecules structurally similar to the compound of interest. These were tested for anticonvulsant activity, with some showing promising results against seizures induced by maximal electroshock (Aktürk, Kılıç, Erol, Pabuccuoglu, 2002).
Inhibitory Activity Against Enzymes : In a study by Bedi et al. (1978), derivatives of p-nitrophenyl 2-deoxy-2-(thio-acetamido)-β-d-glucopyranoside, structurally similar to the compound , were synthesized. These compounds exhibited inhibitory activity against specific enzymes, highlighting their potential use in biochemical research and therapeutic applications (Bedi, Shah, Bahl, 1978).
Anticancer Activities of Derivatives : Duran and Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, which demonstrated reasonable anticancer activity against various cancer types in a screening conducted by the National Cancer Institute (Duran, Demirayak, 2012).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment and adherence to safe laboratory practices .
Direcciones Futuras
The future directions for research on this compound could involve further studies to elucidate its chemical properties, potential applications, and mechanism of action. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to assess its activity in relevant biological systems .
Propiedades
IUPAC Name |
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3S/c18-12-1-5-14(6-2-12)21-10-9-19-17(21)26-11-16(23)20-13-3-7-15(8-4-13)22(24)25/h1-10H,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZNDOMEDCYZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2534941.png)
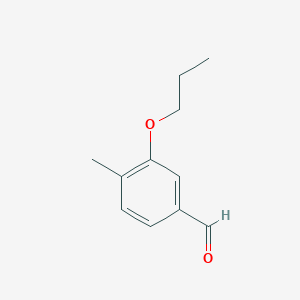
![1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B2534945.png)
![N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2534947.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-thienylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide](/img/structure/B2534950.png)
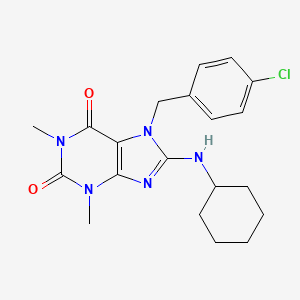


![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2534958.png)
